molecular formula C5H6N2O3 B1213578 5-Methylbarbituric acid CAS No. 2417-22-3

5-Methylbarbituric acid

Cat. No.: B1213578
CAS No.: 2417-22-3
M. Wt: 142.11 g/mol
InChI Key: GOMAEJQBTWAPAN-UHFFFAOYSA-N
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Description

5-Methylbarbituric acid (5-MBA), a pyrimidine derivative, is a key intermediate in microbial catabolism of thymine. It is structurally characterized by a barbituric acid core (a pyrimidine-2,4,6-trione) with a methyl group substituted at the C5 position. This compound plays a critical role in oxidative degradation pathways of thymine in bacteria such as Escherichia coli and Nocardia corallina . Unlike its parent compound, barbituric acid (formed from uracil), 5-MBA exhibits distinct metabolic stability and biochemical interactions due to its methyl substitution .

Preparation Methods

The synthesis of 5-Methylbarbituric acid typically involves the condensation of monoalkyl or dialkyl malonic esters with urea or alkylated ureas in the presence of sodium ethoxide . The reaction is carried out under reflux conditions in ethanol for several hours. The general steps are as follows:

    Preparation of Sodium Ethoxide: Sodium is dissolved in absolute ethanol.

    Condensation Reaction: Monoalkyl or dialkyl malonic ester is reacted with urea in the presence of sodium ethoxide.

    Crystallization: The reaction mixture is acidified and left to crystallize, yielding this compound.

Industrial production methods follow similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent production quality.

Chemical Reactions Analysis

5-Methylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the pyrimidine ring.

Common reagents used in these reactions include bromine for halogenation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Recent studies have indicated that 5-methylbarbituric acid and its derivatives exhibit significant antimicrobial properties. For instance, synthesized compounds derived from this compound showed enhanced antimicrobial activity compared to their parent compounds, making them potential candidates for developing new antimicrobial agents .

Cancer Treatment
The compound has also been explored for its potential in cancer therapy. Research demonstrates that derivatives of this compound can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. Specifically, certain derivatives have shown selective inhibition of MMP-9 over MMP-2, suggesting their utility as targeted therapies in oncology .

Antiangiogenic Properties
In studies assessing antiangiogenic activity, this compound derivatives were evaluated using the rat aortic ring assay. These compounds demonstrated a reduction in vascular outgrowth, indicating their potential role in inhibiting angiogenesis—a critical process in tumor growth and metastasis .

Biochemical Applications

Enzyme Inhibition
this compound has been investigated for its ability to inhibit enzymes such as xanthine oxidase. This enzyme is crucial in purine metabolism, and its inhibition may provide therapeutic benefits in conditions like gout. The structure-activity relationship studies indicate that modifications at the 5-position can significantly influence enzyme inhibitory activity .

Nonenzymatic Decomposition Studies
Research into the nonenzymatic decomposition of this compound has provided insights into its stability and degradation pathways. Understanding these mechanisms is essential for evaluating the compound's shelf-life and efficacy in pharmaceutical formulations .

Materials Science Applications

Nanosciences and Coordination Chemistry
Barbituric acid derivatives, including this compound, have been explored for their applications in nanosciences and coordination chemistry. Their ability to form coordination complexes with various metal ions opens avenues for developing novel materials with unique properties .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEnhanced activity against specific bacterial strains compared to parent compounds
Cancer TreatmentSelective inhibition of MMP-9; potential as a targeted cancer therapy
Antiangiogenic EffectsSignificant reduction in vascular outgrowth in rat aortic ring assays
Enzyme InhibitionEffective xanthine oxidase inhibitors with implications for gout treatment
Coordination ChemistryFormation of metal complexes leading to potential nanomaterial applications

Mechanism of Action

The primary mechanism of action of 5-Methylbarbituric acid involves modulation of GABA-A receptors. It does not act as an agonist or antagonist but affects the receptor-ionophore complex, enhancing the inhibitory effects of GABA . This modulation prolongs the opening of chloride channels, leading to increased neuronal inhibition.

Comparison with Similar Compounds

Structural Differences and Crystallographic Properties

5-MBA differs from other barbiturates in substituent type and position, influencing molecular conformation and physicochemical behavior:

Compound Substituents Molecular Formula Molecular Weight Crystallographic Features
5-Methylbarbituric acid C5-methyl C₅H₆N₂O₃ 142.11 g/mol Not explicitly reported; tautomeric forms likely similar to barbituric acid
Barbituric acid None (parent compound) C₄H₄N₂O₃ 128.09 g/mol Planar structure with keto-enol tautomerism
5-Ethyl-5-(3-hydroxyisopentyl)-barbituric acid C5-ethyl and C5-hydroxyisopentyl C₁₁H₁₈N₂O₄ 242.27 g/mol Complex alkyl substitution induces steric hindrance, altering crystal packing
5-Allyl-5-(2-methylallyl)-barbituric acid C5-allyl and C5-methylallyl C₁₁H₁₄N₂O₃ 222.24 g/mol Non-planar structure due to bulky allyl groups

Key Insight : Alkyl or aryl substitutions at C5 significantly alter molecular geometry and intermolecular interactions, impacting solubility and melting points .

Metabolic Pathways and Enzymatic Interactions

This compound

  • Formation: Generated via enzymatic oxidation of thymine by thymine oxidase in Nocardia corallina and E. coli .

Barbituric Acid

  • Formation : Produced from uracil via uracil oxidase .
  • Fate : Hydrolyzed by barbiturase into urea and malonic acid, which enter the urea cycle and fatty acid synthesis, respectively .

5-Ethylbarbituric Acid Derivatives

  • Synthesis : Prepared via Pd-C catalyzed hydrogenation or condensation reactions .
  • Applications : Used in pharmaceuticals (e.g., sedatives) due to enhanced lipid solubility from alkyl groups .

Key Insight : Methyl substitution at C5 in 5-MBA confers metabolic inertness, distinguishing it from degradable analogs like barbituric acid .

Physicochemical and Functional Properties

Property This compound Barbituric Acid 5-Ethyl-5-(1-methylbutyl)-barbiturate
Water Solubility Low (methyl group reduces polarity) Moderate Very low (hydrophobic substituents)
Melting Point ~250–260°C (decomposes) 245°C ~156–160°C (varies with substituents)
Enzymatic Reactivity Resistant to barbiturase Susceptible Not applicable (synthetic derivative)
Radiolysis Products Forms under oxidative stress N/A N/A

Biological Activity

5-Methylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C5H6N2O3C_5H_6N_2O_3 and is characterized by a methyl group at the fifth position of the barbituric acid structure. This modification influences its biological activity and pharmacokinetic properties compared to other barbiturates.

Pharmacological Effects

Sedative and Hypnotic Properties
this compound exhibits significant sedative effects due to its action on the central nervous system (CNS). It enhances the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased sedation and reduced anxiety levels. This mechanism is similar to that of other barbiturates, which have been widely used in clinical settings for treating insomnia and anxiety disorders .

Antimicrobial Activity
Recent studies have indicated that this compound derivatives possess antimicrobial properties. For instance, synthesized compounds based on this compound showed effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . This suggests potential applications in developing new antimicrobial agents.

Synthesis

The synthesis of this compound typically involves the reaction of urea with malonic acid derivatives. The following table summarizes different methods and yields associated with the synthesis of this compound:

Synthesis MethodReactantsYield (%)
Urea + Malonic AcidUrea, Malonic Acid28%
Rhodium-Catalyzed Arylation5-Diazobarbituric Acid + ArenesHigh yield (specifics not provided)

Case Studies

  • Synergistic Effects with Sulfanilamides
    A study highlighted the synergistic effects of this compound when combined with sulfanilamide antibiotics. The combination demonstrated enhanced antibacterial activity compared to individual components, suggesting potential for improved therapeutic strategies in treating infections .
  • Antimicrobial Screening
    In a recent investigation, a series of barbituric acid derivatives, including this compound, were screened for their antimicrobial activities. The results indicated that modifications at the 5-position significantly affected the compounds' efficacy against various pathogens, emphasizing the importance of structural variations in developing new drugs .

Research Findings

Research has shown that this compound can undergo nonenzymatic decomposition, which may influence its stability and efficacy as a therapeutic agent . Additionally, studies have explored its interactions with matrix metalloproteinases (MMPs), suggesting potential applications in cancer treatment due to its ability to inhibit these enzymes involved in tumor progression .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-methylbarbituric acid, and how do enzymatic routes differ from chemical synthesis?

  • Methodological Answer : this compound is synthesized via two primary routes:

  • Chemical Synthesis : Cyclocondensation of malonic acid derivatives with urea or thiourea in the presence of sodium ethoxide, as described for barbiturate derivatives . Modifications include substituting malonate with methylmalonate to introduce the 5-methyl group.
  • Enzymatic Synthesis : Bacterial enzymes (e.g., E. coli) oxidize thymine to this compound via a pathway involving thymine dehydrogenase and this compound hydrolase . This method avoids harsh reagents and is stereospecific but requires optimized microbial cultures .
  • Key Consideration : Enzymatic routes yield higher specificity but face scalability challenges compared to chemical methods.

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 210–220 nm .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methyl group at C5) and tautomeric forms in DMSO-d6 or D2O .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ions (e.g., m/z 209.1 for C7H10N2O3C_7H_{10}N_2O_3) and fragmentation patterns .
  • Melting Point Analysis : Verifies consistency with literature values (e.g., ~250°C for anhydrous forms) .

Advanced Research Questions

Q. How does this compound participate in microbial pyrimidine degradation pathways, and what contradictions exist in experimental data?

  • Methodological Answer :

  • Role in Metabolism : In Corynebacterium and Mycobacterium, thymine is oxidized to this compound, which is hydrolyzed to urea and methylmalonic acid . This pathway provides nitrogen and carbon sources under ammonia-limited conditions .
  • Data Contradictions :
  • E. coli Studies : Evidence from E. coli K12S suggests this compound is not an intermediate in uracil degradation, as barbituric acid formation is absent in uracil catabolism . This contrasts with earlier reports of thymine-to-5-methylbarbituric acid conversion in other bacterial strains .
  • Resolution : Strain-specific enzymatic capabilities (e.g., presence/absence of thymine dehydrogenase) may explain discrepancies. Researchers should validate pathways using knockout mutants or isotopic tracing .

Q. What strategies optimize the yield of this compound in enzymatic synthesis?

  • Methodological Answer :

  • Substrate Engineering : Use thymine analogs (e.g., 13^{13}C-labeled thymine) to track conversion efficiency via LC-MS .
  • Enzyme Immobilization : Stabilize thymine dehydrogenase on chitosan beads to enhance reusability and reaction kinetics .
  • Cofactor Supplementation : Add NAD+^+ (0.5–1 mM) to sustain dehydrogenase activity in cell-free extracts .
  • pH Control : Maintain pH 8.0–8.5 (Tris-HCl buffer) to favor enzyme stability and substrate solubility .

Q. How do structural modifications at the C5 position of barbituric acid derivatives affect their physicochemical properties?

  • Methodological Answer :

  • Case Study : Compare this compound with derivatives like 5-ethyl-5-phenylbarbituric acid (phenobarbital):
  • Lipophilicity : Methyl groups reduce logP (measure of hydrophobicity) compared to phenyl/ethyl substituents, impacting membrane permeability .
  • Tautomerism : The 5-methyl group stabilizes the keto-enol tautomer, altering UV absorbance profiles (e.g., λmax shifts from 240 nm to 255 nm) .
  • Experimental Design : Use computational tools (e.g., DFT calculations) to predict tautomeric preferences, followed by spectroscopic validation .

Q. Data Interpretation & Reproducibility

Q. How should researchers address inconsistencies in reported enzymatic activities for this compound synthesis across studies?

  • Methodological Answer :

  • Standardize Assays : Use defined protocols (e.g., fixed substrate concentrations: 2 mM thymine, 37°C, pH 8.0) to minimize variability .
  • Control Experiments : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic oxidation .
  • Cross-Validate with Mutants : Test thymine dehydrogenase knockout strains to confirm pathway specificity .

Q. What are the best practices for ensuring reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Documentation : Report detailed reaction conditions (solvent, catalyst, temperature) and purification steps (e.g., recrystallization solvents) .
  • Reference Standards : Use NIST-certified this compound (when available) for calibration in HPLC and MS .
  • Open Data : Share raw NMR/HPLC files in supplementary materials to enable peer validation .

Properties

IUPAC Name

5-methyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMAEJQBTWAPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178880
Record name 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2417-22-3
Record name 5-Methylbarbituric acid
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Record name 5-Methylbarbituric acid
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Record name 5-Methylbarbituric acid
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Record name 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5-METHYLBARBITURIC ACID
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Synthesis routes and methods

Procedure details

46 g (2 mols) of sodium are dissolved in 1 liter of absolute ethanol in a 5-liter flask. To this solution are firstly added 348 g (2 mols) of methyl malonic acid methyl ester; and there is then added dropwise at 70° C. with stirring, within about 5 minutes, a solution of 120 g (2 mols) of urea in 1 liter of absolute ethanol. There is formed a thin suspension, which is diluted with 3.5 liters of ethanol, refluxed for 16 hours and afterwards cooled. There are subsequently added 2 liters of water and, for clearing, a filtering auxiliary (HiFlo) is introduced, and the suspension is filtered. Concentrated hydrochloric acid is then added until a Congo blue colour is indicated, and the mixture is left to stand for several hours in a cool place. A fine white crystalline precipitate is formed, which is filtered and dried. The mother liquor is concentrated by evaporation, diluted with water, and the precipitate is likewise filtered and dried. The crude yield is 263 g of material, which melts at 200°-215° C. After recrystallisation from water, there remain 144 g of white crystals (58% of theory), which melt at 203°-204° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step Two
Name
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
3.5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Methylbarbituric acid
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